Diacerein

Description

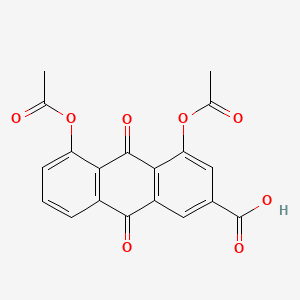

Structure

3D Structure

Properties

IUPAC Name |

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNLGDBUJLVSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045636 | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13739-02-1, 112118-18-0 | |

| Record name | Diacerein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13739-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacerein [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013739021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacerein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 13739-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacerein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacerein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium;4,5-diacetoxy-9,10-dioxo-anthracene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACEREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HU6J11EL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chondroprotective Mechanisms of Diacerein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that has demonstrated both anti-inflammatory and chondroprotective properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound and its active metabolite, rhein, do not inhibit prostaglandin synthesis. Instead, their mechanism of action is centered on the inhibition of interleukin-1β (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of osteoarthritis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on chondrocytes, the resident cells of cartilage. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the IL-1β Pathway

The primary mechanism of action of this compound in chondrocytes is the multifaceted inhibition of the IL-1β signaling pathway. IL-1β is a potent pro-inflammatory cytokine that plays a central role in the degradation of cartilage by stimulating the production of matrix-degrading enzymes and inflammatory mediators, while simultaneously inhibiting the synthesis of essential matrix components.

This compound and its active metabolite, rhein, interfere with this pathway at multiple levels:

-

Inhibition of IL-1β Synthesis: this compound has been shown to reduce the production of IL-1β by chondrocytes and synovial cells.[1]

-

Downregulation of IL-1 Receptors: Rhein can decrease the number of IL-1 receptors on the surface of chondrocytes, thereby reducing their sensitivity to the pro-inflammatory effects of IL-1β.

-

Inhibition of Downstream Signaling: this compound inhibits the activation of key downstream signaling pathways triggered by IL-1β, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Quantitative Effects of this compound on Chondrocyte Function

The following tables summarize the quantitative effects of this compound and its active metabolite, rhein, on various aspects of chondrocyte function as reported in the scientific literature.

Table 1: Effects of this compound on Catabolic Processes in Chondrocytes

| Parameter | Cell Type | Stimulus | This compound/Rhein Concentration | Observed Effect | Reference |

| NF-κB Activation | Human OA Synoviocytes & Chondrocytes | IL-1β | Not specified | Significant inhibition | [3] |

| MMP-13 Synthesis | Human OA Subchondral Bone Explants | IL-1β | 20 µg/mL | Dose-dependent reduction, significant at the highest dose | [4] |

| MMP-13 Levels | Human OA Synoviocytes | IL-1β | Not specified | Decreased levels | [3] |

| MMP-1 Presence | Human OA Synoviocytes & Chondrocytes | IL-1β | Not specified | No modification |

Table 2: Effects of this compound on Anabolic and Chondrogenic Processes in Chondrocytes

| Parameter | Cell Type | This compound Concentration | Observed Effect (Fold Change) | Reference |

| SOX9 Gene Expression | Human Adipose-Derived Stem Cells | 10⁻⁵ M | 2.9-fold increase | |

| COL2A1 Gene Expression | Human Adipose-Derived Stem Cells | 10⁻⁵ M | 2.2-fold increase | |

| ACAN Gene Expression | Human Adipose-Derived Stem Cells | 10⁻⁵ M | 2.7-fold increase | |

| TGFB1 Gene Expression | Human Adipose-Derived Stem Cells | 10⁻⁵ M | 2.6-fold increase | |

| TGF-β1 and TGF-β2 Expression | Bovine Articular Chondrocytes | 10⁻⁵ M | Enhanced expression | |

| Collagen Synthesis | Not specified | Not specified | Decreased the inhibitory effect of IL-1 | |

| Proteoglycan Synthesis | Not specified | Not specified | Decreased the inhibitory effect of IL-1 |

Key Signaling Pathways Modulated by this compound

This compound's inhibitory effects on IL-1β manifest through the modulation of critical intracellular signaling cascades that regulate gene expression related to inflammation and cartilage matrix turnover.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In chondrocytes, IL-1β binding to its receptor initiates a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes such as MMPs and ADAMTSs. This compound has been shown to inhibit the IL-1β-stimulated activation of NF-κB in chondrocytes.

Caption: this compound inhibits the IL-1β-induced NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade activated by IL-1β in chondrocytes. This pathway involves a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors such as AP-1 (Activator Protein-1). The key MAPK subfamilies involved in osteoarthritis pathogenesis are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways contributes to the expression of inflammatory and catabolic genes. This compound's active metabolite, rhein, has been shown to antagonize the IL-1β-triggered MAPK signaling cascades in articular chondrocytes.

Caption: this compound interferes with the IL-1β-activated MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on chondrocytes.

Primary Human Chondrocyte Isolation and Culture

Objective: To isolate and culture primary chondrocytes from human articular cartilage for in vitro studies.

Materials:

-

Human articular cartilage tissue (e.g., from joint replacement surgery)

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Sterile scalpels, forceps, and petri dishes

-

70 µm cell strainer

-

Centrifuge

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Cartilage Collection and Preparation:

-

Aseptically collect human articular cartilage from the femoral condyles and tibial plateau.

-

Wash the cartilage pieces thoroughly with sterile PBS containing 1% Penicillin-Streptomycin.

-

Mince the cartilage into small pieces (approximately 1-2 mm³) using a sterile scalpel in a petri dish containing a small amount of DMEM/F-12.

-

-

Enzymatic Digestion:

-

Transfer the minced cartilage to a sterile 50 mL conical tube.

-

Add a digestion solution of 0.2% (w/v) Collagenase Type II in serum-free DMEM/F-12. Use approximately 10 mL of digestion solution per gram of cartilage tissue.

-

Incubate the cartilage digest in a shaking water bath or on a rotator at 37°C for 16-18 hours.

-

-

Cell Isolation and Plating:

-

After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the filtered cell suspension at 200 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the chondrocytes in culture flasks or plates at a density of 1-2 x 10⁴ cells/cm².

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the culture medium every 2-3 days.

-

IL-1β Stimulation of Chondrocytes

Objective: To induce an inflammatory and catabolic state in cultured chondrocytes to mimic osteoarthritic conditions.

Materials:

-

Cultured primary human chondrocytes (or a chondrocyte cell line like SW1353)

-

Complete culture medium

-

Recombinant human IL-1β

-

Serum-free culture medium

Protocol:

-

Cell Seeding and Serum Starvation:

-

Seed chondrocytes in the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will result in approximately 80-90% confluency at the time of stimulation.

-

Once the cells are attached and have reached the desired confluency, wash them once with PBS.

-

Replace the complete culture medium with serum-free medium and incubate for 12-24 hours. This step synchronizes the cells and reduces the background effects of growth factors in the serum.

-

-

IL-1β Treatment:

-

Prepare a stock solution of recombinant human IL-1β in sterile PBS or culture medium.

-

Dilute the IL-1β stock to the desired final concentration in serum-free culture medium. A commonly used concentration to induce a strong catabolic response is 10 ng/mL.

-

Remove the serum-free medium from the cells and add the IL-1β-containing medium.

-

Incubate the cells for the desired period, which can range from a few minutes for signaling pathway analysis to 24-48 hours for gene expression or protein secretion studies.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA levels of target genes in chondrocytes treated with this compound and/or IL-1β.

Materials:

-

Treated chondrocytes

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit for cDNA synthesis

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers (see Table 3 for examples)

-

qPCR instrument

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Lyse the chondrocytes directly in the culture plate using the lysis buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Table 3: Example Primer Sequences for qPCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| COL2A1 | TTT CCC AGG TCA AGC ATT GGT | GTT GGG GAG CCT TTT GTA TCC |

| ACAN | GAC GAG GAC AAG GAG GAG TTC | TCT GTC TCC TTA GCA GGG TGA |

| MMP13 | AAG GAC CCT GGA GCA TCA AAG | GCT GAG TGG TTA GGG TGA GGT |

| ADAMTS5 | GCA ACA CGG AAG AAG GTT TCC | TGG GTC AGG GTT TCT TAA GCA |

| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |

Note: Primer sequences should always be validated for specificity and efficiency before use.

Western Blot for Protein Expression and Signaling Pathway Analysis

Objective: To detect and quantify the levels of specific proteins and the phosphorylation status of signaling proteins (e.g., MAPKs) in chondrocytes.

Materials:

-

Treated chondrocytes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Wash the chondrocytes with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For signaling proteins, normalize the phosphorylated form to the total protein.

-

Conclusion

This compound exerts its chondroprotective effects primarily through the inhibition of the IL-1β signaling pathway in chondrocytes. By downregulating the catabolic and inflammatory responses mediated by NF-κB and MAPK, and promoting anabolic processes, this compound helps to restore the balance of cartilage matrix synthesis and degradation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapies for osteoarthritis.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. [Mechanisms of action of this compound, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound has a weak effect on the catabolic pathway of human osteoarthritis synovial fibroblast--comparison to its effects on osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rhein: The Active Metabolite of Diacerein - A Technical Guide

Introduction

Diacerein is a symptomatic slow-acting drug primarily used in the treatment of degenerative joint diseases such as osteoarthritis.[1][2] It functions as a prodrug, meaning it is pharmacologically inactive until it is converted within the body to its active form.[1][3] Upon oral administration, this compound is entirely and rapidly metabolized through double deacetylation to its active metabolite, rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), before reaching systemic circulation.[1] Rhein is responsible for the therapeutic effects attributed to this compound, primarily through its anti-inflammatory and chondroprotective actions. This technical guide provides an in-depth overview of rhein, focusing on its metabolic generation, multifaceted mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the key experimental methodologies used in its evaluation.

Metabolism of this compound to Rhein

This compound undergoes extensive first-pass metabolism in the liver and intestines, where it is completely deacetylated to form rhein. This conversion is a prerequisite for its pharmacological activity. Rhein is then further metabolized to its glucuronide and sulfate conjugates for excretion. The bioavailability of rhein after oral administration of this compound is approximately 50-60%.

Pharmacology and Mechanism of Action

Rhein exerts its therapeutic effects through the modulation of several key signaling pathways involved in inflammation and cartilage degradation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism does not involve the inhibition of prostaglandin synthesis.

Inhibition of Interleukin-1β (IL-1β) Signaling

A primary mechanism of rhein is the potent inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis. Rhein's anti-IL-1β effects are multifaceted:

-

It reduces the production and release of IL-1β.

-

It decreases the expression of the IL-1 converting enzyme (ICE/caspase-1), which is necessary to convert pro-IL-1β into its active form.

-

It reduces the number of IL-1 receptors on the surface of chondrocytes, thereby diminishing the cell's response to the cytokine.

Modulation of NF-κB and MAPK Signaling Pathways

IL-1β binding to its receptor triggers downstream signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the transcription of numerous genes involved in inflammation and cartilage destruction, including other cytokines, matrix metalloproteinases (MMPs), and inducible nitric oxide synthase (iNOS).

Rhein has been shown to inhibit these pathways significantly:

-

NF-κB Pathway : Rhein inhibits the activation of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This blockade of NF-κB activation is a central target of rhein's anti-inflammatory effect.

-

MAPK Pathways : Rhein inhibits the IL-1β-induced phosphorylation of key MAPK components, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. By inhibiting these cascades, rhein suppresses the expression of pro-inflammatory genes. Interestingly, the effect on ERK can follow a U-shaped dose-response curve, with inhibition at low concentrations (~3µM) and activation at higher concentrations (~30µM).

Regulation of Cartilage Homeostasis

Rhein directly influences the balance between cartilage matrix synthesis and degradation.

-

Inhibition of Catabolic Enzymes : It decreases the expression and activity of matrix metalloproteinases (MMPs), including MMP-1, MMP-3, MMP-9, and MMP-13, which are responsible for degrading collagen and proteoglycans. It also inhibits aggrecanases like ADAMTS-4 and ADAMTS-5.

-

Upregulation of Anabolic Factors : Rhein increases the production of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), an endogenous inhibitor of MMPs. It can also stimulate the synthesis of key matrix components like type II collagen and aggrecan, partly by stimulating Transforming Growth Factor-β (TGF-β).

Interaction with PPAR-γ

Recent studies suggest that rhein can interact with the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear transcription factor with anti-inflammatory properties. Rhein can promote a complex involving PPAR-γ and NF-κB, which blocks NF-κB acetylation and inhibits the release of downstream pro-inflammatory cytokines. This represents an additional, distinct anti-inflammatory mechanism.

Quantitative Data Summary

Pharmacokinetics of Rhein

The pharmacokinetic profile of rhein has been studied in various species, including humans. Following a single oral dose of 50 mg this compound in healthy volunteers, rhein exhibits predictable absorption and elimination characteristics. Food intake can delay the rate of absorption (increase in Tmax) but does not significantly affect the overall extent of absorption (AUC).

Table 1: Pharmacokinetic Parameters of Rhein in Humans after a Single 50 mg Oral Dose of this compound

| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Reference |

| Cmax (ng/mL) | 3225 ± 755 | 4471 ± 936 | |

| Tmax (h) | 3.81 ± 1.29 | 2.61 ± 1.25 | |

| AUC0-24h (h·ng/mL) | 24316 ± 5856 | 24223 ± 4895 | |

| t1/2 (h) | 4.19 ± 1.05 | 4.22 ± 0.42 | |

| Protein Binding | ~99% | ~99% |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Elimination half-life.

Pharmacodynamics of Rhein

In vitro studies have quantified the effects of rhein on various cellular and molecular targets in chondrocytes and other relevant cell types. These studies provide insight into the concentrations required to achieve its anti-inflammatory and chondroprotective effects.

Table 2: Summary of In Vitro Effects of Rhein

| Cell Type / Tissue | Stimulus | Rhein Concentration | Observed Effect | Reference |

| Rabbit Articular Chondrocytes | rhIL-1α | 0.1–30 µM | Dose-dependent suppression of proMMPs-1, -3, -9, -13 production | |

| Rabbit Articular Chondrocytes | rhIL-1α | 0.1–30 µM | Increased production of TIMP-1 | |

| Bovine Articular Chondrocytes | IL-1β (10 ng/mL) | 10 µM (10⁻⁵ M) | Inhibition of IL-1β-activated MAPK pathway (ERK1/2) | |

| Bovine Articular Chondrocytes | IL-1β (10 ng/mL) | 10 µM (10⁻⁵ M) | Reduced DNA binding activity of NF-κB and AP-1 | |

| Human OA Chondrocytes | Basal | 10 µM (10⁻⁵ M) | +46.5% increase in aggrecan production | |

| Human OA Chondrocytes | IL-1β | 10⁻⁷–4x10⁻⁵ M | Partially reversed IL-1β effect on TIMP-1 and NO production | |

| Human OA Chondrocytes | - | 10–100 µM | Downregulated cell proliferation rate (2 to 6-fold) | |

| Human OA Synovial Tissue | LPS (1 µg/mL) | 10⁻⁷–10⁻⁵ M | Blocked IL-1β production and NO release | |

| Mouse Calvaria | IL-1β, PGE₂, PTH | 10–30 µM | Inhibited calcium release |

OA: Osteoarthritis; LPS: Lipopolysaccharide; rhIL-1α: recombinant human Interleukin-1 alpha; MMP: Matrix Metalloproteinase; TIMP: Tissue Inhibitor of Metalloproteinase; NO: Nitric Oxide.

Key Experimental Protocols

In Vitro Chondrocyte Culture and Analysis

This protocol outlines a typical experiment to assess the effect of rhein on IL-1β-stimulated chondrocytes.

Objective: To determine if rhein can inhibit the pro-inflammatory and catabolic effects of IL-1β on articular chondrocytes.

Methodology:

-

Cell Isolation and Culture : Articular cartilage is harvested from a source (e.g., bovine, rabbit, or human OA patients undergoing joint replacement). Chondrocytes are isolated by enzymatic digestion (e.g., with pronase and collagenase) and cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. For 3D culture, cells can be encapsulated in alginate beads.

-

Treatment : Confluent chondrocyte monolayers or stabilized 3D cultures are serum-starved for 24 hours. They are then pre-incubated with various concentrations of rhein (e.g., 0.1 µM to 30 µM) for 1-2 hours.

-

Stimulation : Cells are then stimulated with a pro-inflammatory agent, typically recombinant IL-1β (e.g., 10 ng/mL), for a specified duration (e.g., 24 to 48 hours).

-

Sample Collection : At the end of the incubation, the culture medium (supernatant) is collected for analysis of secreted proteins and inflammatory mediators. The cells are harvested for RNA or protein extraction.

-

Analysis :

-

MMP/TIMP Levels : Supernatants are analyzed by Western Blot or gelatin zymography for MMPs (e.g., proMMP-1, proMMP-13) and TIMP-1.

-

Cytokine/Mediator Levels : Cytokines (IL-6, IL-8) and nitric oxide (NO) in the supernatant are quantified using ELISA kits and the Griess reaction, respectively.

-

Gene Expression : Cellular RNA is extracted, and the steady-state mRNA levels of genes like MMP1, MMP13, COL2A1 (Type II Collagen), and ACAN (Aggrecan) are quantified using RT-qPCR.

-

Signaling Pathway Activation : Cellular protein lysates are analyzed by Western Blot using phospho-specific antibodies to detect the activation (phosphorylation) of proteins in the MAPK (p-ERK, p-JNK) and NF-κB (p-p65) pathways.

-

Pharmacokinetic Study in Human Volunteers

This protocol describes a typical bioequivalence or pharmacokinetic study to measure rhein in human plasma after this compound administration.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of rhein after a single oral dose of this compound.

Methodology:

-

Study Design : A randomized, single-dose, two-period, crossover study is conducted with healthy human volunteers. Subjects are assigned to receive a single 50 mg dose of this compound under either fasted or fed conditions, with a washout period between the two study periods.

-

Drug Administration : Subjects receive the this compound capsule with a standardized volume of water.

-

Blood Sampling : Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation : Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Preparation for Analysis :

-

An internal standard (IS), such as indomethacin or ranitidine, is added to a known volume of plasma.

-

Proteins are precipitated by adding a solvent like methanol or acetonitrile.

-

The sample is vortexed and centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred and may be evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

Analytical Method (LC-MS/MS) :

-

Chromatography : Rhein and the IS are separated using a reverse-phase HPLC column (e.g., C18) with a mobile phase typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

Mass Spectrometry : Detection is performed using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions are monitored for rhein (e.g., m/z 283.1 → 238.9) and the IS to ensure high selectivity and sensitivity.

-

-

Data Analysis : Plasma concentration-time curves are generated for each subject. Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Conclusion

Rhein, the active metabolite of this compound, is a potent pharmacological agent with well-defined anti-inflammatory and chondroprotective properties. Its primary mechanism of action involves the comprehensive inhibition of the IL-1β signaling cascade, including the downstream NF-κB and MAPK pathways, which are central to the inflammatory and degradative processes in osteoarthritis. Furthermore, it favorably modulates cartilage homeostasis by reducing catabolic enzyme activity and promoting the synthesis of matrix components and their inhibitors. The distinct mechanisms of rhein, which do not involve prostaglandin inhibition, differentiate it from traditional NSAIDs and underscore its role as a disease-modifying drug for osteoarthritis. The detailed understanding of its pharmacology, supported by robust quantitative data and established experimental protocols, provides a solid foundation for its continued clinical use and for the development of new therapeutic strategies targeting inflammatory joint diseases.

References

A Technical Guide to the Chemical Synthesis of Diacerein from Aloin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of diacerein, a significant anti-inflammatory and anti-arthritic agent, utilizing aloin as the starting precursor. The focus is on a modern, chromium-free synthesis route, which offers significant environmental and safety advantages over traditional methods that employ toxic heavy metals.[1][2] This guide details the multi-step process, including the oxidation of aloin to aloe-emodin, the subsequent oxidation to rhein, and the final acetylation to yield this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research, development, and scale-up activities.

Overall Synthesis Pathway

The conversion of aloin to this compound is a three-step synthetic process. The pathway is designed to first remove the C-glycoside moiety from aloin and then perform sequential oxidations and a final acetylation to arrive at the target molecule, this compound. This chromium-free approach is a notable improvement over older methods that relied on the direct chromic oxidation of acetylated aloin (acetylbarbaloin).[3][4]

Caption: Three-step synthesis workflow from Aloin to this compound.

Step 1: Oxidative Deglycosylation of Aloin to Aloe-Emodin

The initial step involves the oxidative cleavage of the C-glycoside bond in aloin to form aloe-emodin. This is achieved by treating aloin, dissolved in a polyhydric alcohol, with an oxygen-containing gas in the presence of an acid.[5] This method is advantageous as it can be performed on crude aloin with a purity ranging from 30% to 50%.

Experimental Protocol: Aloin to Aloe-Emodin

-

Reaction Setup: A solution is prepared by dissolving crude aloin (e.g., 72 g containing 39% pure aloin) in a polyhydric alcohol such as ethylene glycol (250 ml) within a suitable reactor.

-

Heating and Inert Atmosphere: The solution is heated to a temperature of 110-130°C, with a target of 120°C, under a nitrogen atmosphere.

-

Acid Addition: An acid, such as nitric acid (e.g., 7.58 g) diluted in ethylene glycol (50 ml), is added to the heated solution over a period of 20 minutes.

-

Oxidation: Following acid addition, oxygen gas is introduced continuously into the reaction mixture via a sparger at a flow rate of 2 to 4 L/min.

-

Reaction Monitoring and Completion: The reaction progress is monitored hourly using High-Performance Liquid Chromatography (HPLC). The reaction is typically complete after 5 to 6 hours, achieving a conversion rate of approximately 61%.

-

Isolation and Purification:

-

The reaction mixture is poured into water.

-

Aloe-emodin is extracted from the aqueous mixture using an organic solvent like toluene or dichloromethane.

-

The organic solvent is evaporated, and the resulting crude aloe-emodin (approx. 50% purity) is dried.

-

Further purification is achieved by precipitating the aloe-emodin in ethanol, followed by filtration and drying to yield a product with 95-98% purity.

-

Quantitative Data: Aloin to Aloe-Emodin Synthesis

| Parameter | Value | Reference |

| Starting Material | Crude Aloin (30-50% purity) | |

| Solvent | Ethylene Glycol | |

| Oxidizing Agent | Oxygen Gas (2-4 L/min) | |

| Acid Catalyst | Nitric Acid or Sulphuric Acid | |

| Reaction Temperature | 110 - 130°C | |

| Reaction Time | 5 - 6 hours | |

| Conversion Rate | 61% | |

| Final Purity | 95 - 98% | |

| Final Yield | 75 - 95% |

Step 2: Chromium-Free Oxidation of Aloe-Emodin to Rhein

The second step involves the oxidation of the hydroxymethyl group of aloe-emodin to a carboxylic acid, yielding rhein. A key feature of this process is the use of a chromium-free oxidizing medium, typically composed of sodium nitrite and boric acid in sulfuric acid.

Experimental Protocol: Aloe-Emodin to Rhein

-

Preparation of Oxidizing Medium: The oxidizing medium is prepared by dissolving sodium nitrite (e.g., 2.55 g) and boric acid (3.88 g) in sulfuric acid (12 ml).

-

Reaction Setup: The oxidizing medium is heated to 120°C.

-

Addition of Aloe-Emodin: Aloe-emodin (e.g., 1 g) is added slowly to the heated oxidizing medium.

-

Reaction Completion: The oxidation reaction is typically complete within 3 hours.

-

Precipitation and Isolation: The reaction mixture is poured into distilled water at 2°C to precipitate the crude rhein, which is then filtered and dried. This process yields rhein with a purity of 90-98% and a yield of over 85%.

Purification of Rhein

A subsequent purification step is necessary to remove residual aloe-emodin.

Caption: Purification workflow for Rhein via liquid-liquid extraction.

-

Aqueous Solution Preparation: Crude rhein is dissolved in water to a concentration of 10 mg/ml. The pH of the solution is adjusted to 9-9.5 with 5M sodium hydroxide.

-

Liquid-Liquid Extraction: The basic aqueous phase undergoes continuous extraction with dichloromethane until the aloe-emodin content is satisfactorily low (e.g., < 4 ppm by HPLC).

-

Acidification and Precipitation: Hydrochloric acid is added to the purified aqueous phase to adjust the pH to 1, causing the rhein to precipitate.

-

Final Steps: The precipitated rhein is filtered, washed with distilled water at 2°C, and dried. This yields rhein of 95% purity with a yield of 90-95%.

Quantitative Data: Aloe-Emodin to Rhein Synthesis

| Parameter | Value | Reference |

| Oxidizing Medium | Sodium Nitrite, Boric Acid, Sulphuric Acid | |

| Reaction Temperature | 120°C | |

| Reaction Time | 3 hours | |

| Crude Yield | > 85% | |

| Crude Purity | 90 - 98% | |

| Purification Method | Liquid-Liquid Extraction (pH dependent) | |

| Final Purity | 95% | |

| Final Yield | 90 - 95% |

Step 3: Acetylation of Rhein to this compound

The final step is the acetylation of the two hydroxyl groups on the rhein molecule to produce this compound. This is a straightforward reaction using an acetylating agent, typically acetic anhydride, with an acid catalyst.

Experimental Protocol: Rhein to this compound

-

Reaction Setup: Purified rhein (e.g., 1 g) is dissolved in acetic anhydride (7.2 ml). A larger scale example involves dissolving 90 g of rhein in 6.48 L of acetic anhydride.

-

Cooling and Catalyst Addition: The solution is cooled to 0°C. Sulphuric acid (e.g., 0.72 ml for the 1 g scale) is then added as a catalyst.

-

Reaction Conditions: The reaction mixture is warmed to 30°C and allowed to react for 4 to 5 hours until completion.

-

Precipitation: Upon completion, the reaction mixture is poured into distilled water at 4°C. The precipitated this compound is then filtered.

-

Washing and Drying: The product is washed with distilled water and dried. This process yields this compound with a yield of more than 90%.

-

Final Purification: The this compound can be recrystallized from a suitable solvent like ethanol to achieve a purity of over 98%. Further purification techniques using solvents like dimethylsulfoxide or dimethylacetamide can also be employed to reduce impurities like aloe-emodin to parts-per-million (ppm) levels.

Quantitative Data: Rhein to this compound Synthesis

| Parameter | Value | Reference |

| Acetylating Agent | Acetic Anhydride | |

| Catalyst | Sulphuric Acid | |

| Reaction Temperature | 30°C | |

| Reaction Time | 4 - 5 hours | |

| Yield | > 90% | |

| Final Purity | > 98% (after recrystallization) | |

| Genotoxic Impurity Limit | Aloe-emodin content can be reduced to < 2 ppm |

Conclusion

The described synthesis pathway from aloin to this compound presents a robust and industrially scalable method. By leveraging a chromium-free oxidation for the aloe-emodin to rhein conversion, the process avoids the significant toxicity and environmental hazards associated with older synthetic routes. The detailed protocols and quantitative data provided herein offer a clear roadmap for producing high-purity this compound, meeting the stringent requirements for pharmaceutical active ingredients. The multi-step purification strategies ensure the effective removal of critical impurities, particularly the genotoxic intermediate aloe-emodin, resulting in a final product suitable for therapeutic use.

References

- 1. MX2012009147A - Procedure for the purification of crude this compound via potassium salt/dimethylformamide. - Google Patents [patents.google.com]

- 2. allindianpatents.com [allindianpatents.com]

- 3. EP1666446A1 - Process for preparing rhein and this compound - Google Patents [patents.google.com]

- 4. EP1809595B1 - Process for preparing aloe-emodin - Google Patents [patents.google.com]

- 5. EP1809595A1 - Process for preparing aloe-emodin - Google Patents [patents.google.com]

Diacerein: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacerein is a semi-synthetic anthraquinone derivative used in the long-term management of degenerative joint diseases such as osteoarthritis.[1][2] It functions as a symptomatic slow-acting drug for osteoarthritis (SYSADOA), exhibiting anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit prostaglandin synthesis, offering a different mechanism of action and side-effect profile.[3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological actions of this compound, with a focus on the underlying experimental methodologies and signaling pathways.

Molecular Structure

This compound, with the IUPAC name 4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid, is a prodrug that is completely metabolized to its active metabolite, rhein, before reaching systemic circulation.[3] The structural details of this compound are summarized in the table below.

| Identifier | Value |

| Chemical Formula | C₁₉H₁₂O₈ |

| IUPAC Name | 4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid |

| CAS Number | 13739-02-1 |

| Molecular Weight | 368.29 g/mol |

| Synonyms | Diacetylrhein, Artrodar, Diacerhein |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the following table.

| Property | Value |

| Melting Point | 217-218 °C |

| Boiling Point (Predicted) | 631.5 ± 55.0 °C |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ |

| pKa (Strongest Acidic) | 3.37 |

| LogP | 2.42 |

| Solubility | - Water: Practically insoluble (0.01 mg/mL at 20 °C) - Dimethyl Sulfoxide (DMSO): Soluble (approx. 15 mg/mL) - Dimethylacetamide: Soluble - Methanol: Slightly soluble - Chloroform: Insoluble - Tetrahydrofuran: Slightly soluble - Ethanol (anhydrous): Practically insoluble |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range over which the substance melts is recorded as the melting point.

Differential Scanning Calorimetry (DSC) can also be employed to determine the melting point, which appears as a sharp endothermic peak.

Determination of Solubility

The solubility of this compound in various solvents is determined by the saturation shake-flask method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of this compound and its active metabolite, rhein, in bulk drug, pharmaceutical formulations, and biological matrices.

Methodology:

-

Chromatographic System: An HPLC system equipped with a UV detector and a C18 column is used.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer) is used as the mobile phase. The pH is adjusted to an optimal value for separation.

-

Sample Preparation:

-

Bulk Drug/Formulation: A known amount of the sample is accurately weighed, dissolved in a suitable solvent (e.g., DMSO), and diluted to the desired concentration with the mobile phase.

-

Biological Samples (e.g., Plasma): Protein precipitation is performed by adding a precipitating agent (e.g., methanol, acetonitrile) to the plasma sample containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is injected into the HPLC system.

-

-

Detection: The analytes are detected by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm or 258 nm).

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a standard solution of known concentration.

Pharmacological Properties and Mechanism of Action

This compound exerts its therapeutic effects primarily through its active metabolite, rhein. The principal mechanism of action is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways.

Inhibition of IL-1β Signaling

IL-1β plays a pivotal role in the pathogenesis of osteoarthritis by promoting inflammation, cartilage degradation, and apoptosis of chondrocytes. Rhein interferes with IL-1β signaling at multiple levels:

-

Inhibition of IL-1 Converting Enzyme (ICE/Caspase-1): Rhein has been shown to reduce the production of ICE, the enzyme responsible for cleaving the inactive pro-IL-1β into its active form. This leads to a decrease in the levels of active IL-1β.

-

Downregulation of IL-1 Receptors: Rhein can downregulate the expression of IL-1 receptors on the surface of chondrocytes, thereby reducing the cell's responsiveness to IL-1β.

Modulation of Downstream Signaling Pathways

The binding of IL-1β to its receptor triggers a cascade of intracellular signaling events, primarily involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Rhein has been demonstrated to inhibit these pathways.

-

Inhibition of the NF-κB Pathway: Rhein inhibits the activation of the NF-κB signaling pathway. This prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of various pro-inflammatory genes, including those encoding for other cytokines, chemokines, and matrix metalloproteinases (MMPs).

-

Inhibition of the MAPK Pathway: Rhein has been shown to inhibit the IL-1β-induced activation of the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade (MEK/ERK). This inhibition further contributes to the reduction in the expression of pro-inflammatory and catabolic mediators.

The concerted inhibition of these signaling pathways by rhein leads to a reduction in inflammation, a decrease in the production of cartilage-degrading enzymes (e.g., MMPs), and a promotion of cartilage matrix synthesis (e.g., collagen and aggrecan).

Metabolic Pathway

This compound is a prodrug that undergoes extensive first-pass metabolism in the liver and gut wall to its active metabolite, rhein.

Conclusion

This compound represents a valuable therapeutic option for the management of osteoarthritis, distinguished by its unique mechanism of action centered on the inhibition of IL-1β. A thorough understanding of its molecular structure, physicochemical properties, and the intricate signaling pathways it modulates is paramount for its effective use in research and clinical practice. The experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization and quantification of this important pharmaceutical agent. Further research into its diverse pharmacological effects continues to unveil its broader therapeutic potential.

References

The Journey of a Pro-Drug: A Deep Dive into the Pharmacokinetics and Systemic Circulation of Rhein, the Active Metabolite of Diacerein

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetic profile of rhein, the principal active metabolite of the anti-osteoarthritic drug diacerein. This document elucidates the absorption, distribution, metabolism, and excretion (ADME) of rhein, details the experimental methodologies used for its characterization, and visualizes key biological pathways it modulates.

This compound serves as a pro-drug, undergoing complete conversion to its active form, rhein, before entering systemic circulation.[1][2] This conversion is a critical first step in its therapeutic action. Rhein is the sole analyte detected in human plasma following this compound administration, underscoring its importance in understanding the drug's efficacy and safety profile.[3]

Pharmacokinetic Profile of Rhein

The pharmacokinetic properties of rhein have been characterized in various studies, primarily in healthy human volunteers. The data reveals a consistent and predictable behavior of the metabolite in the body.

Absorption

Following oral administration of this compound, rhein is absorbed into the systemic circulation. The rate and extent of absorption can be influenced by food. Taking this compound with a standard meal can delay its systemic absorption but is associated with an approximate 25% increase in the total amount of rhein absorbed.[1][4] In a fasted state, the peak plasma concentration (Cmax) of rhein is reached more quickly compared to a fed state.

Distribution

Rhein exhibits a high degree of binding to plasma proteins, approximately 99%. This binding is not saturable, which minimizes the potential for drug-drug interactions that are commonly observed with other nonsteroidal anti-inflammatory drugs (NSAIDs). Despite its high protein binding, rhein distributes into various tissues, with higher concentrations found in the kidneys, the primary organ of excretion. Conversely, concentrations in the brain and testes are very low.

Metabolism

After reaching the systemic circulation, rhein undergoes further metabolism, primarily in the liver. It is conjugated to form rhein glucuronide (approximately 60%) and rhein sulfate (approximately 20%). These conjugated metabolites, along with unchanged rhein (approximately 20%), are the primary forms eliminated from the body.

Excretion

The primary route of elimination for rhein and its metabolites is via the kidneys. Mild-to-severe renal insufficiency can lead to the accumulation of rhein, necessitating a dose reduction of this compound by 50% in such patients. In contrast, mild-to-severe liver cirrhosis does not significantly alter the pharmacokinetics of rhein. The elimination half-life of rhein at steady-state is approximately 7 to 8 hours.

Quantitative Pharmacokinetic Parameters of Rhein

The following tables summarize the key pharmacokinetic parameters of rhein observed in healthy human volunteers under different conditions.

Table 1: Pharmacokinetic Parameters of Rhein After a Single Oral Dose of 50 mg this compound in Healthy Volunteers (Fasted vs. Fed State)

| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) |

| Cmax (ng/mL) | 4471 ± 936 | 3225 ± 755 |

| tmax (h) | 2.61 ± 1.25 | 3.81 ± 1.29 |

| AUC0-24h (h·ng/mL) | 24223 ± 4895 | 24316 ± 5856 |

| AUC0-∞ (h·ng/mL) | 24743 ± 5046 | 25170 ± 6415 |

| t1/2 (h) | 4.22 ± 0.42 | 4.19 ± 1.05 |

| Data sourced from a single-center, randomized, open-label, two-period, crossover study in 24 healthy Chinese subjects. |

Table 2: Pharmacokinetic Parameters of Rhein After Oral Administration of Rhubarb Extract (50 mg/kg) in 12 Healthy Volunteers

| Parameter | Mean ± SD |

| Cmax (µg/mL) | 3.20 ± 1.08 |

| tmax (h) | 1.03 ± 0.41 |

| t1/2α (h) | 0.21 ± 0.02 |

| t1/2β (h) | 2.68 ± 1.09 |

| MRT (h) | 5.31 ± 1.78 |

| AUC0-∞ (µg·min/mL) | 1573.08 ± 366.48 |

| This study indicates rapid absorption of rhein from a natural source. |

Experimental Protocols for Pharmacokinetic Analysis

The determination of rhein concentrations in biological matrices is crucial for pharmacokinetic studies. A common and robust method involves high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

Bioanalytical Method for Rhein in Human Plasma

A validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection is frequently employed for the quantification of rhein in human plasma.

-

Sample Preparation: A simple protein precipitation technique is used to extract rhein and an internal standard from plasma samples.

-

Chromatographic Separation:

-

Column: ODS C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 6.8) is used for isocratic elution. A common ratio is 20:10:70 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelengths are set at 440 nm and 338 nm, with an emission wavelength of 520 nm.

-

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for bioanalytical method validation, ensuring accuracy, precision, linearity, and stability.

Pharmacokinetic Study Design: A Representative Example

A typical clinical study to assess the pharmacokinetics of rhein involves a single-center, randomized, open-label, two-period, crossover design.

-

Subjects: Healthy volunteers are recruited for the study.

-

Dosing: Subjects receive a single oral dose of this compound (e.g., 50 mg).

-

Study Periods: The study consists of two periods, a fasted state and a fed state, with a washout period between them.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.33, 0.66, 1, 1.33, 1.66, 2, 2.5, 3, 4, 6, 8, 10, 12, and 24 hours post-dose).

-

Plasma Analysis: Plasma is separated from the blood samples and analyzed for rhein concentrations using a validated bioanalytical method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using appropriate software (e.g., WinNonlin).

Visualization of Key Signaling Pathways and Experimental Workflow

Rhein exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cartilage degradation.

Figure 1. A representative experimental workflow for the pharmacokinetic analysis of rhein.

Rhein has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. It also modulates the Transforming Growth Factor-beta 1 (TGF-β1) pathway, which is involved in tissue fibrosis.

Figure 2. Simplified diagram of rhein's interaction with the NF-κB and TGF-β1 signaling pathways.

Conclusion

This technical guide has provided a detailed examination of the pharmacokinetics and systemic circulation of rhein, the active metabolite of this compound. The predictable pharmacokinetic profile, characterized by complete conversion from its pro-drug, high plasma protein binding, and primarily renal excretion, makes it a well-understood therapeutic agent. The influence of food on its absorption and the need for dose adjustments in patients with renal impairment are key clinical considerations. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and TGF-β1, provides a mechanistic basis for its anti-inflammatory and chondroprotective properties. This comprehensive understanding is vital for the continued development and optimal clinical application of this compound in the management of osteoarthritis.

References

The Modulatory Role of Diacerein on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous inflammatory diseases, including osteoarthritis, for which Diacerein is a clinically approved therapeutic. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and methodological frameworks.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a slow-acting, symptomatic drug used for the treatment of osteoarthritis. It belongs to the anthraquinone class of compounds and is metabolized in the body to its active form, rhein. The primary therapeutic effects of this compound are attributed to its anti-inflammatory properties, which are significantly mediated through its interaction with the NF-κB signaling cascade.[1]

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. Upon stimulation by a variety of signals, such as pro-inflammatory cytokines like Interleukin-1β (IL-1β) or through activation of Toll-like receptors (TLRs), a signaling cascade is initiated. This cascade culminates in the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκB proteins. The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases (MMPs).

This compound's Mechanism of Action on NF-κB Signaling

This compound, primarily through its active metabolite rhein, has been shown to inhibit the activation of the NF-κB pathway. The predominant mechanism of this inhibition is the prevention of the degradation of the inhibitor protein IκBα.[2][3] By stabilizing the IκBα protein, this compound effectively sequesters NF-κB in the cytoplasm, thereby preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[2][4]

Furthermore, evidence suggests that this compound can also modulate upstream elements of the NF-κB pathway. Studies have indicated that this compound can downregulate the Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88). This upstream intervention further contributes to the overall suppression of NF-κB activation.

Signaling Pathway Diagram

Caption: this compound's modulation of the NF-κB signaling pathway.

Quantitative Data on this compound's Effect on NF-κB Signaling

The inhibitory effects of this compound and its active metabolite, rhein, on the NF-κB pathway have been quantified in several studies. The following tables summarize the available data.

| Compound | Parameter Measured | Cell Type | Stimulus | IC50 / Inhibition | Reference |

| This compound | Nitric Oxide Production | Bovine Articular Chondrocytes | IL-1β | IC50: 8.2 µM | |

| Rhein | Nitric Oxide Production | Bovine Articular Chondrocytes | IL-1β | IC50: 7.7 µM | |

| Rhein | proMMP-1, -3, -9, -13 Production | Rabbit Articular Chondrocytes | rhIL-1α | Dose-dependent inhibition (0.1-30 µM) |

Note: Nitric oxide production is a downstream event regulated by iNOS, a gene whose expression is controlled by NF-κB. Therefore, inhibition of nitric oxide production serves as an indirect measure of NF-κB inhibition.

Detailed Experimental Protocols

The investigation of this compound's effect on the NF-κB signaling pathway involves several key experimental techniques. Detailed protocols for these methods are provided below.

Nuclear and Cytoplasmic Protein Extraction

This protocol is essential for separating nuclear proteins from cytoplasmic proteins to analyze the translocation of NF-κB subunits (e.g., p65) from the cytoplasm to the nucleus.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail)

-

Detergent (e.g., NP-40)

-

High-Salt Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail)

-

Microcentrifuge

-

Dounce homogenizer (optional)

Procedure:

-

Cell Harvesting: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes.

-

Cytoplasmic Fraction Isolation: Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds. Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect and store it at -80°C.

-

Nuclear Fraction Isolation: Resuspend the remaining nuclear pellet in 50 µL of ice-cold High-Salt Nuclear Extraction Buffer.

-

Nuclear Lysis: Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes to ensure efficient lysis of the nuclear membrane.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the nuclear fraction. Collect and store at -80°C.

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., Bradford or BCA assay).

Western Blotting for NF-κB p65 and IκBα

Western blotting is used to detect and quantify the levels of specific proteins in the cytoplasmic and nuclear fractions, such as NF-κB p65 and IκBα.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer system)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (anti-p65, anti-IκBα, anti-Lamin B1 for nuclear loading control, anti-GAPDH or β-actin for cytoplasmic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) from the nuclear and cytoplasmic extracts with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (Lamin B1 for nuclear fraction, GAPDH/β-actin for cytoplasmic fraction).

Experimental Workflow Diagram

Caption: A typical experimental workflow to study this compound's effect on NF-κB.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.

Materials:

-

Nuclear extracts

-

NF-κB consensus oligonucleotide probe (double-stranded)

-

Labeling system for the probe (e.g., biotin or radioactive isotope)

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Probe Labeling: Label the NF-κB consensus oligonucleotide probe according to the manufacturer's instructions.

-

Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µg of Poly(dI-dC), and Binding Buffer. Incubate on ice for 10 minutes.

-

Probe Incubation: Add the labeled probe to the reaction mixture and incubate for 20-30 minutes at room temperature.

-

For supershift assays (optional): Add a specific antibody against an NF-κB subunit (e.g., p65) to the reaction mixture after the initial binding and incubate for an additional 20 minutes.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run in a cold room or at 4°C.

-

Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane and detect the labeled probe using the appropriate detection system. A "shifted" band indicates the presence of a DNA-protein complex.

Conclusion

This compound and its active metabolite, rhein, effectively attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. The primary mechanism of action involves the stabilization of IκBα, thereby preventing its degradation and the subsequent nuclear translocation of NF-κB. Additionally, this compound may exert its effects by modulating upstream components of the pathway, such as the TLR4/MyD88 axis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the precise molecular interactions of this compound with the NF-κB signaling cascade, facilitating the development of novel anti-inflammatory therapeutics.

References

- 1. Inhibition of interleukin-1beta-induced activation of MEK/ERK pathway and DNA binding of NF-kappaB and AP-1: potential mechanism for this compound effects in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diacerhein and rhein prevent interleukin-1beta-induced nuclear factor-kappaB activation by inhibiting the degradation of inhibitor kappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evidence for the Chondroprotective Effects of Diacerein: A Technical Guide

Executive Summary: Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through a unique mechanism of action centered on the inhibition of pro-inflammatory and catabolic pathways within the joint.[1][2] Its active metabolite, rhein, exerts significant chondroprotective effects by primarily targeting the interleukin-1β (IL-1β) cascade, a key cytokine in osteoarthritis (OA) pathogenesis.[1][3][4] In vitro studies have consistently demonstrated that this compound and rhein suppress the expression and activity of cartilage-degrading enzymes, reduce inflammatory mediators, promote the synthesis of extracellular matrix components, and inhibit chondrocyte apoptosis. This technical guide provides an in-depth review of the in vitro evidence, detailing the molecular mechanisms, experimental data, and key signaling pathways involved in this compound's chondroprotective actions.

Core Mechanism of Action: Inhibition of the Interleukin-1β (IL-1β) Pathway

The inflammatory cytokine IL-1β is a primary driver of cartilage degradation in osteoarthritis. Produced by chondrocytes and synovial cells, IL-1β initiates a signaling cascade that leads to the upregulation of catabolic enzymes and the suppression of anabolic processes, creating an imbalance that results in the progressive destruction of cartilage.

This compound's principal mechanism of action is the comprehensive inhibition of this IL-1β system. In vitro evidence shows it acts at multiple levels:

-

Inhibition of IL-1β Synthesis: this compound and rhein have been shown to significantly inhibit the production of IL-1β in human OA synovial tissue and cartilage cultures. This is partly achieved by reducing the levels of IL-1 converting enzyme (ICE, or caspase-1), which is required to process the inactive pro-IL-1β into its active, secreted form.

-

Modulation of IL-1 Receptor: this compound can affect the sensitivity of chondrocytes to IL-1β by decreasing the number of IL-1 receptors on the cell surface.

-

Inhibition of Downstream Signaling: this compound effectively blocks the intracellular signaling pathways activated by IL-1β, most notably the nuclear factor-kappa B (NF-κB) pathway.

References

- 1. This compound: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effects of this compound on NO production by chondrocytes in response to proinflammatory mediators. | Sigma-Aldrich [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

Diacerein's Therapeutic Potential Beyond Osteoarthritis: An Investigation into Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacerein, a slow-acting anthraquinone derivative traditionally used for the symptomatic treatment of osteoarthritis, is gaining attention for its potential therapeutic applications in non-osteoarthritis conditions, most notably type 2 diabetes (T2DM). This interest is rooted in the growing understanding of the central role of chronic low-grade inflammation in the pathogenesis of insulin resistance and pancreatic β-cell dysfunction. This compound's primary active metabolite, rhein, exhibits significant anti-inflammatory properties by inhibiting the production and activity of key pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), but also tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[1][2][3] This technical guide provides an in-depth analysis of the existing clinical evidence for this compound in T2DM, details the experimental protocols of key studies, and visualizes the underlying molecular pathways and experimental designs.

Introduction

The pathogenesis of type 2 diabetes is intrinsically linked to inflammatory pathways.[2] Pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, contribute to insulin resistance in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[4] Furthermore, these cytokines can induce apoptosis in pancreatic β-cells, leading to impaired insulin secretion. This compound, through its active metabolite rhein, directly targets these inflammatory cascades, suggesting a novel therapeutic avenue for managing T2DM. Clinical investigations have explored this compound as both a monotherapy and an adjunct to standard antidiabetic agents, showing promising results in improving glycemic control and reducing inflammatory markers.

Mechanism of Action: Targeting the Inflammatory Core of T2DM

This compound's therapeutic effects in the context of T2DM are primarily attributed to the anti-inflammatory actions of its active metabolite, rhein. Rhein has been shown to inhibit the synthesis and activity of several pro-inflammatory cytokines that are deeply implicated in the pathophysiology of insulin resistance and β-cell dysfunction.